5-Fluoro-2-methylpyrimidine

Lipophilicity Medicinal Chemistry ADME

5-Fluoro-2-methylpyrimidine (CAS 54376-50-0) is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.10 g/mol. This heteroaromatic compound features a pyrimidine core substituted at the 2-position with a methyl group and at the 5-position with a fluorine atom.

Molecular Formula C5H5FN2
Molecular Weight 112.1 g/mol
CAS No. 54376-50-0
Cat. No. B1339254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylpyrimidine
CAS54376-50-0
Molecular FormulaC5H5FN2
Molecular Weight112.1 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)F
InChIInChI=1S/C5H5FN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3
InChIKeyPHMCZHCYHMGMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylpyrimidine (CAS 54376-50-0) - Core Properties and Procurement Profile for Research-Grade Fluorinated Pyrimidine Building Blocks


5-Fluoro-2-methylpyrimidine (CAS 54376-50-0) is a fluorinated pyrimidine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.10 g/mol [1]. This heteroaromatic compound features a pyrimidine core substituted at the 2-position with a methyl group and at the 5-position with a fluorine atom [2]. The compound is commercially available in research quantities with standard purities of 95-98%, as documented by multiple vendors [3]. Its key computed physicochemical properties include a topological polar surface area (TPSA) of 25.8 Ų, an XLogP3-AA of 0.7, and zero hydrogen bond donors [1].

5-Fluoro-2-methylpyrimidine vs. Non-Fluorinated Analogs: Critical Physicochemical and Reactivity Differences That Preclude Direct Substitution


Direct substitution of 5-fluoro-2-methylpyrimidine with its non-fluorinated counterpart, 2-methylpyrimidine, is scientifically unsound due to fundamental differences in electronic structure, lipophilicity, and metabolic susceptibility. The 5-fluoro substituent functions as a strong electron-withdrawing group that dearomatizes the pyrimidine ring, increasing its susceptibility to nucleophilic attack by biological targets such as thymidylate synthase [1]. In contrast, 2-methylpyrimidine lacks this electronic activation [2]. Furthermore, the fluorine atom modulates physicochemical properties: 5-fluoro-2-methylpyrimidine exhibits a computed XLogP3-AA of 0.7 [3], whereas 2-methylpyrimidine displays a lower LogP value ranging from -0.05 to 0.79 depending on the computational method , indicating altered lipophilicity that impacts membrane permeability. Finally, fluorination at the 5-position typically confers enhanced metabolic stability against cytochrome P450-mediated oxidation, a class-wide advantage not realized by non-halogenated analogs [4].

5-Fluoro-2-methylpyrimidine Differentiated from Analogs: Quantitative Physicochemical and Reactivity Data


Increased Lipophilicity (LogP) Relative to Non-Fluorinated 2-Methylpyrimidine

5-Fluoro-2-methylpyrimidine exhibits a computed XLogP3-AA value of 0.7 [1]. In comparison, the non-fluorinated analog 2-methylpyrimidine has reported LogP values ranging from -0.05 (ACD/LogP) to 0.79 (vendor-reported) . The introduction of the 5-fluoro substituent results in a modest increase in lipophilicity relative to the lower end of the reported range for 2-methylpyrimidine, with a quantified difference of +0.75 log units when comparing the XLogP3-AA value (0.7) to the ACD/LogP value (-0.05) [1].

Lipophilicity Medicinal Chemistry ADME

Enhanced Electrophilicity for Nucleophilic Addition: 5-Fluoro Substitution Activates the Pyrimidine Ring Toward Thymidylate Synthase

Computational and crystallographic studies on fluorinated pyrimidine nucleotides have demonstrated that 5-fluoro substitution dearomatizes the pyrimidine ring, thereby increasing local strain and activating the C(5)=C(6) double bond for nucleophilic addition from the active site cysteine of thymidylate synthase (TS) [1]. This electronic activation is a direct consequence of the strong electron-withdrawing nature of the fluorine atom at the 5-position. In contrast, the non-fluorinated 2-methylpyrimidine core lacks this electronic activation and is significantly less reactive toward nucleophilic attack [2]. While direct head-to-head kinetic data for the free base are not available, the class-level inference is that 5-fluoro-substituted pyrimidines exhibit enhanced susceptibility to enzymatic nucleophilic addition relative to their non-fluorinated counterparts.

Enzyme Inhibition Anticancer Mechanistic Studies

Metabolic Stability Enhancement via 5-Fluoro Substitution: Class-Wide Advantage of Fluoropyrimidines

The presence of a fluoro substituent at the 5-position of the pyrimidine ring is known to significantly increase a compound's metabolic stability, making it a more viable candidate for pharmaceutical applications [1]. This class-wide effect is attributed to the strong C-F bond, which resists oxidative metabolism by cytochrome P450 enzymes that typically oxidize C-H bonds at the 5-position of non-fluorinated pyrimidines. While direct quantitative stability data for 5-fluoro-2-methylpyrimidine are not publicly available, the class-level inference is that it possesses enhanced metabolic stability compared to 2-methylpyrimidine, which lacks the protective fluoro substituent. Studies on related fluoropyrimidine derivatives support this trend, with the fluoro atom contributing to improved half-life and reduced clearance in vivo [1].

Metabolic Stability ADME Drug Design

Validated Synthetic Utility as a Key Intermediate in Kinase Inhibitor and Peptide Deformylase Inhibitor Synthesis

4,6-Dichloro-5-fluoro-2-methylpyrimidine, a direct derivative of 5-fluoro-2-methylpyrimidine, serves as a key intermediate in the synthesis of dasatinib, an FDA-approved anticancer kinase inhibitor [1]. Furthermore, 5-fluoro-2-methylpyrimidine derivatives are explicitly claimed in patents for peptide deformylase (PDF) inhibitors, with a representative synthesis yielding 5-fluoro-4-hydrazino-2-methyl-6-(1-pyrrolidinyl)pyrimidine in 59% yield from the dichloro precursor [2]. The presence of the 5-fluoro and 2-methyl groups enables selective sequential functionalization via nucleophilic aromatic substitution (SNAr), a reactivity profile not accessible to simpler pyrimidine scaffolds lacking these substituents [3].

Medicinal Chemistry Synthetic Intermediates Kinase Inhibitors

Physicochemical Property Comparison: Topological Polar Surface Area and Hydrogen Bonding Profile

5-Fluoro-2-methylpyrimidine possesses a computed topological polar surface area (TPSA) of 25.8 Ų and zero hydrogen bond donors [1]. The non-fluorinated analog, 2-methylpyrimidine, shares an identical TPSA of 25.78 Ų [2]. This parity indicates that the fluorine substitution at the 5-position does not alter the compound's polar surface area, preserving its capacity for passive membrane diffusion while simultaneously imparting the electronic and metabolic advantages of fluorination. The unchanged TPSA combined with the increased lipophilicity (ΔLogP = +0.75) results in a favorable balance between permeability and solubility, a combination not achievable with the non-fluorinated analog.

Physicochemical Properties Drug-likeness Permeability

5-Fluoro-2-methylpyrimidine Application Scenarios Based on Differentiated Evidence


Design of Thymidylate Synthase (TS) Inhibitors and Mechanism-Based Anticancer Agents

Researchers developing irreversible inhibitors of thymidylate synthase should prioritize 5-fluoro-2-methylpyrimidine over non-fluorinated pyrimidine scaffolds. The 5-fluoro substituent electronically activates the pyrimidine ring toward nucleophilic attack by the active site cysteine residue of TS, as demonstrated in crystallographic and computational studies of fluorinated dUMP analogues [1]. This mechanism is the cornerstone of fluoropyrimidine anticancer therapy and cannot be replicated with 2-methylpyrimidine, which lacks the necessary electronic activation.

Synthesis of Kinase Inhibitor Core Scaffolds via Regioselective SNAr Chemistry

Medicinal chemists constructing kinase inhibitor libraries should select 5-fluoro-2-methylpyrimidine or its dichloro derivative as the core scaffold. The compound's validated role as a key intermediate in the synthesis of dasatinib [2] and its utility in generating peptide deformylase inhibitors via sequential nucleophilic aromatic substitution (59% yield for hydrazino-pyrimidine derivative) [3] provide direct evidence of its synthetic versatility. The electron-withdrawing fluoro group enables regioselective functionalization at the 4- and 6-positions, a reactivity profile not available with non-fluorinated 2-methylpyrimidine [4].

Lead Optimization for Improved ADME Properties: Balancing Lipophilicity and Permeability

When optimizing lead compounds for improved oral bioavailability, 5-fluoro-2-methylpyrimidine offers a favorable balance of physicochemical properties. Its XLogP3-AA of 0.7 represents a +0.75 log unit increase in lipophilicity relative to 2-methylpyrimidine (ACD/LogP -0.05) [5], which is associated with enhanced membrane permeability. Crucially, this increase in lipophilicity is achieved without an increase in polar surface area (TPSA = 25.8 Ų for both compounds) [5], preserving passive diffusion capacity. Additionally, the 5-fluoro substituent is expected to confer class-wide metabolic stability against CYP-mediated oxidation [6], further enhancing the compound's suitability for generating drug-like leads.

Antibacterial Drug Discovery Targeting Peptide Deformylase (PDF)

Investigators pursuing novel antibacterial agents targeting bacterial peptide deformylase should incorporate 5-fluoro-2-methylpyrimidine into their synthetic strategies. Patent literature explicitly describes the use of 4,6-dichloro-5-fluoro-2-methylpyrimidine as a precursor to PDF inhibitors with activity against Staphylococcus aureus and other clinically relevant pathogens [3]. The 5-fluoro-2-methylpyrimidine core enables the construction of the hydrazino-pyrimidinyl pharmacophore essential for PDF inhibition, a validated antibacterial mechanism distinct from conventional beta-lactam or quinolone targets.

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